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Compound of Interest

Compound Name: 2,5-Dimethylheptane

Cat. No.: B1361372

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
2,5-dimethylheptane (CAS No: 2216-30-0), a branched-chain alkane with the molecular
formula CeHzo. A thorough understanding of the thermodynamic behavior of such molecules is
critical in various fields, including fuel development, materials science, and as a non-polar
solvent in organic synthesis. This document collates available experimental and computational
data, details the methodologies for their determination, and presents the information in a
structured format for ease of reference and comparison.

Core Thermodynamic Properties

The fundamental thermodynamic parameters of 2,5-dimethylheptane are crucial for predicting
its behavior under different conditions. Key properties such as melting point, boiling point, and
enthalpy of vaporization have been experimentally determined and are summarized below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1361372?utm_src=pdf-interest
https://www.benchchem.com/product/b1361372?utm_src=pdf-body
https://www.benchchem.com/product/b1361372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Property Value Unit Reference(s)
Molecular Weight 128.2551 g/mol [1112]1[3]
Melting Point -112.99 °C [4]
Boiling Point 136 (£2) °C [41[5]
Boiling Point (NIST
135 °C [4]
avg.)
Enthalpy of
43.3 kJ/mol [4]

Vaporization (AvapH®)

Enthalpy of Formation

The standard enthalpy of formation (AfH®) is a critical measure of the energy stored within a
molecule. For the nonane isomers, these values have been determined through precise
measurements of the heats of combustion.

Standard Enthalpy

Isomer State of Formation (AfH°)  Unit
at 25°C
n-Nonane Liquid -275 kJ/mol
2,2,3,3- o -2.92 (relative to n-
Liquid kJ/mol
Tetramethylpentane Nonane)
2,2,3,4- o -2.35 (relative to n-
Liquid kJ/mol
Tetramethylpentane Nonane)
2,2,4,4- o -4.65 (relative to n-
Liquid kJ/mol
Tetramethylpentane Nonane)
2,3,3,4- o -2.60 (relative to n-
Liquid kJ/mol
Tetramethylpentane Nonane)
) o -0.02 (relative to n-
3,3-Diethylpentane Liquid kJ/mol
Nonane)
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Note: Specific enthalpy of formation data for 2,5-dimethylheptane was not explicitly found in
the searched literature. The table above provides data for other nonane isomers for
comparative purposes. The stability of branched alkanes is generally greater than their linear
counterparts, which is reflected in their heats of combustion.[6][7]

Experimental Protocols

The determination of thermodynamic data for alkanes relies on meticulous experimental
procedures. The primary methods employed are calorimetry for measuring heat changes and
various techniques for determining phase transition temperatures.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of nonane isomers is typically determined indirectly by

measuring the enthalpy of combustion using a bomb calorimeter.

Workflow for Determining Enthalpy of Combustion:

Sample Preparation
Determine Sample Purity
Gunfy Hydrocarbon ﬁmp@—»@e_g " [D
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\Bzmb Calorimetry Data Analysis
eeeeeeeeeeeeeeeeeee Combust Weighed Sample Raw Data L [ Apply Washburn Corrections Calculate Enthalpy of Combustion Calculate Enthalpy of Formation
e.g., with Benzoic Acid) in High-Pressure Oxygen Measure Temperature Change (for non-standard conditions) (BcH?) (afH?) using Hess's Law

Click to download full resolution via product page
Workflow for Combustion Calorimetry.
Methodology:

» Sample Purification: The hydrocarbon sample is purified to a high degree, with purity often
assessed by freezing point measurements.[6]
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Calorimeter Calibration: The energy equivalent of the calorimeter is determined by
combusting a standard substance, such as benzoic acid.

Combustion: A precisely weighed sample of the liquid hydrocarbon is sealed in a bomb
calorimeter under high-pressure oxygen. The combustion is initiated, and the resulting
temperature change of the surrounding water is meticulously measured.

Corrections and Calculations: The observed heat of combustion is corrected to standard
conditions (the "Washburn correction").[6] The standard enthalpy of combustion is then used,
along with the known standard enthalpies of formation of CO2z and Hz0, to calculate the
standard enthalpy of formation of the compound using Hess's Law.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a key technique for measuring properties like melting point

and enthalpy of fusion.

General DSC Protocol:

A small, precisely weighed sample is placed in a hermetically sealed pan.
An empty reference pan is also prepared.

The sample and reference are subjected to a controlled temperature program (heating or
cooling at a constant rate).

The difference in heat flow required to maintain the sample and reference at the same
temperature is measured.

Phase transitions, such as melting, are observed as endothermic peaks on the resulting
thermogram, from which the transition temperature and enthalpy can be determined.

Computational Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for

predicting the thermodynamic properties of molecules.

Workflow for Computational Thermochemistry:
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Computational Thermochemistry Workflow.

High-level theoretical methods, such as Gaussian-4 (G4) theory, are employed to accurately
calculate gas-phase thermodynamic properties. These methods involve a series of calculations
to approximate the exact solution to the Schroédinger equation, providing reliable estimates of
enthalpies of formation and other thermodynamic quantities.

Summary

This guide has compiled and presented key thermodynamic data for 2,5-dimethylheptane and
related nonane isomers. While a complete, experimentally verified dataset for all
thermodynamic properties of 2,5-dimethylheptane is not readily available in the public domain,
the provided information from authoritative sources like the National Institute of Standards and
Technology (NIST) and peer-reviewed literature offers a solid foundation for researchers and
professionals. The detailed experimental and computational workflows offer insight into the
rigorous processes required to obtain this fundamental chemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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